molecular formula C11H7N5S B3126258 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile CAS No. 332110-24-4

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile

Cat. No.: B3126258
CAS No.: 332110-24-4
M. Wt: 241.27 g/mol
InChI Key: KYTYZFXPOYQWQP-UHFFFAOYSA-N
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Description

2-{5H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile is a triazinoindole derivative characterized by a sulfanyl acetonitrile moiety.

Properties

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5S/c12-5-6-17-11-14-10-9(15-16-11)7-3-1-2-4-8(7)13-10/h1-4H,6H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTYZFXPOYQWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196596
Record name Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332110-24-4
Record name Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332110-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile typically involves a multi-step process starting from commercially available indoline-2,3-diones. These starting materials are reacted with thiosemicarbazide in water at elevated temperatures to form intermediate compounds. These intermediates are then further reacted with various reagents under specific conditions to yield the final product .

For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.

Scientific Research Applications

2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an iron chelator, which can be used in cancer therapy to inhibit the proliferation of cancer cells by depleting intracellular iron levels .

Additionally, this compound has been investigated for its antimicrobial, antidepressant, and anticonvulsant activities, making it a versatile candidate for drug development .

Mechanism of Action

The mechanism of action of 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile involves its ability to bind to specific molecular targets and pathways. As an iron chelator, it selectively binds to ferrous ions, thereby reducing the availability of iron for cellular processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

The compound’s interaction with other molecular targets, such as enzymes and receptors, also contributes to its diverse biological activities. For instance, its antidepressant and anticonvulsant effects may be mediated through modulation of neurotransmitter systems and ion channels .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The triazinoindole core is common among analogs, but substituents and functional groups vary significantly:

Compound Name (Example) R Group/Substituent Functional Group Key Structural Features
Target Compound H Acetonitrile Sulfanyl acetonitrile moiety
N-(4-Bromophenyl)-2-...acetamide (26) 4-Bromophenyl Acetamide Bromine enhances hydrophobicity
2-((8-Bromo-5-methyl-...)acetamide (25) 8-Bromo, 5-methyl Acetamide Bromine increases steric bulk
Cemtirestat (CMTI) Acetic acid Thio Thiol group for redox activity
OTI (Oxotriazinoindole) Acetic acid Oxo Improved selectivity vs. CMTI

In contrast, bromine substituents in analogs like 25 and 26 improve lipophilicity and binding affinity to hydrophobic targets .

Antimicrobial and Anticonvulsant Effects
  • N-(Substituted Phenyl)acetamides : Demonstrated broad-spectrum activity against E. coli, S. aureus, and C. albicans, with MIC values <50 µg/mL .
  • 8-Bromo Derivatives : Enhanced anticonvulsant activity in maximal electroshock (MES) tests, likely due to increased membrane permeability .
Aldose Reductase Inhibition
  • Cemtirestat (CMTI) : IC₅₀ = 0.14 µM for aldose reductase (ALR2), with antioxidant properties .
  • OTI (Oxo Derivative) : Improved selectivity (ALR2/ALR1 ratio = 12.5) compared to CMTI (ratio = 4.2) .

Physicochemical Properties

  • Melting Points : Acetamide analogs (e.g., 23 ) melt at 330–331°C, while pyrazolone derivatives (e.g., 32 ) melt at 360–361°C, reflecting structural rigidity .
  • Lipophilicity : The acetonitrile group may increase logP compared to acetamides, as seen in QSAR studies of chloroacetamides .

Biological Activity

The compound 2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro N-phenylacetamides. The resulting products are characterized using various techniques such as IR spectroscopy, NMR spectroscopy, and LC-MS analysis to confirm their structures and purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular:

  • The Minimum Inhibitory Concentration (MIC) values of several synthesized compounds were found to be lower than those of standard antimicrobial agents, indicating potent activity against various bacterial strains .

Antidepressant and Anticonvulsant Activities

Research indicates that certain derivatives possess notable antidepressant and anticonvulsant effects. In a study involving a series of N-Aryl derivatives:

  • Several compounds showed promising results in behavioral models for depression and seizure disorders. The efficacy was assessed through various pharmacological tests that indicated significant improvements compared to control groups .

Cytotoxicity and Apoptosis Induction

The compound has also been evaluated for its anticancer potential:

  • A series of 5,6-diaryl-1,2,4-triazines hybrids demonstrated effective antiproliferative activity against cancer cell lines such as MGC-803 and PC-3. The mechanism of action involved apoptosis induction through modulation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • The presence of specific functional groups (e.g., thioether linkages) enhances antimicrobial and anticancer activities.
  • Substituents on the triazine ring influence the overall potency against various biological targets .

Case Study 1: Antidepressant Activity

A study synthesized multiple derivatives and tested them in animal models for antidepressant effects. Results indicated that certain modifications led to a statistically significant reduction in depressive behaviors compared to untreated controls.

Case Study 2: Anticancer Activity

In vitro studies on MGC-803 cells revealed that specific derivatives caused G2/M phase cell cycle arrest and increased apoptosis rates. Morphological changes were observed under microscopy, indicating effective cytotoxicity .

Data Summary

Biological ActivityObservationsReference
AntimicrobialLower MIC values than standard drugs
AntidepressantSignificant behavioral improvements
AnticonvulsantEfficacy in seizure models
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

Q. Advanced

  • Temperature Control : Elevated temperatures (80–120°C) accelerate cyclization but require reflux setups to avoid decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic ring formation .
  • Workflow : Use continuous flow chemistry for scalable production and real-time monitoring to adjust parameters .

What experimental designs are recommended for evaluating biological activity?

Q. Advanced

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin .
  • In vivo models : For neuroactive properties (e.g., antidepressant), use forced swim tests (FST) or tail suspension tests (TST) in rodents, with fluoxetine as a reference .
  • Dose-response curves : Include at least five concentrations to assess efficacy and toxicity thresholds .

How can contradictions in reported biological activities be resolved?

Q. Advanced

  • Structural variations : Compare substituent effects (e.g., benzyl vs. ethyl groups at the 5-position) on bioactivity. For example, benzyl derivatives in showed enhanced antimicrobial activity over ethyl analogs .
  • Assay standardization : Replicate studies under identical conditions (pH, cell lines) to isolate compound-specific effects from methodological variability .
  • Meta-analysis : Pool data from multiple studies to identify trends, such as thiadiazole moieties correlating with antitumor activity .

What computational methods predict target interactions for mechanistic studies?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerase II for anticancer activity) .
  • QSAR models : Train on datasets of triazinoindole derivatives to link structural descriptors (e.g., logP, H-bond donors) to activity .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, focusing on RMSD and binding free energy (MM/PBSA) .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

  • Core modifications : Replace the indole ring with benzothiophene () to enhance π-π stacking with hydrophobic pockets .
  • Side-chain effects : Sulfanylacetonitrile groups improve solubility but may reduce membrane permeability; balance with lipophilic substituents (e.g., phenylthiazole in ) .
  • Bioisosteres : Substitute sulfur with selenium to modulate redox activity and toxicity profiles .

How to ensure reproducibility in synthetic protocols?

Q. Methodological

  • Detailed documentation : Specify solvent purity, catalyst lot numbers, and drying times for intermediates .
  • Analytical validation : Cross-validate NMR results with independent labs and share raw spectral data .
  • Replication : Publish step-by-step videos or supplementary files for critical steps (e.g., thiourea coupling in ) .

What strategies address stability issues during pharmacological testing?

Q. Advanced

  • Lyophilization : Stabilize aqueous formulations by freeze-drying and store at -80°C .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) to identify hydrolysis-prone sites (e.g., sulfanyl groups) and design prodrugs .
  • Protective excipients : Add cyclodextrins to shield reactive moieties in in vivo assays .

How to analyze metabolic pathways and toxicity risks?

Q. Advanced

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and profile metabolites via LC-MS/MS .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Genotoxicity : Conduct Ames tests with TA98/TA100 strains and micronucleus assays in bone marrow cells .

What collaborative frameworks enhance interdisciplinary research on this compound?

Q. Methodological

  • Data sharing : Use platforms like Zenodo to publish synthetic protocols, spectral data, and bioassay results .
  • Consortiums : Partner with medicinal chemists, pharmacologists, and computational biologists to integrate SAR, in vivo testing, and target prediction .
  • Ethical review : Adhere to OECD guidelines for animal studies and obtain IRB approval for human cell line use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile
Reactant of Route 2
Reactant of Route 2
2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetonitrile

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